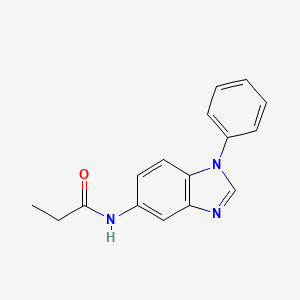![molecular formula C20H14N2O4 B5753330 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DNQX, is a chemical compound that has been extensively studied for its scientific research applications. DNQX belongs to the class of non-competitive antagonists that block the action of glutamate, an excitatory neurotransmitter in the central nervous system.
Scientific Research Applications
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It is commonly used as a tool to study glutamate receptors and their role in synaptic transmission. 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to block the action of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are responsible for fast excitatory synaptic transmission in the brain. By blocking these receptors, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be used to study the physiological and pathological processes that involve glutamate transmission, such as synaptic plasticity, learning, and memory.
Mechanism of Action
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a non-competitive antagonist of AMPA receptors, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. By binding to this site, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione prevents the channel from opening and blocks the flow of ions, which results in the inhibition of synaptic transmission. 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a high affinity for AMPA receptors, and its binding is reversible.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several biochemical and physiological effects, particularly in the central nervous system. By blocking AMPA receptors, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can inhibit the excitatory synaptic transmission, which can lead to the suppression of neuronal activity. 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have neuroprotective effects in several animal models of neurological diseases, such as stroke, traumatic brain injury, and epilepsy. 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to have anticonvulsant, analgesic, and anxiolytic effects.
Advantages and Limitations for Lab Experiments
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a widely used tool in neuroscience research due to its ability to selectively block AMPA receptors. Its high affinity and reversible binding make it a valuable tool for studying the physiological and pathological processes that involve glutamate transmission. However, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations for lab experiments. Its non-selective nature means that it can also block kainate and NMDA receptors at high concentrations, which can lead to off-target effects. Additionally, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a short half-life, which means that it needs to be continuously administered to maintain its effects.
Future Directions
There are several future directions for the use of 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. One direction is to study the role of AMPA receptors in the pathophysiology of neurological diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop more selective AMPA receptor antagonists that can selectively block certain subtypes of AMPA receptors. Additionally, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be used as a tool to study the role of glutamate transmission in the development and plasticity of the nervous system.
Synthesis Methods
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized using several methods, including the reaction of 2-amino-3-methylphenol with 2,3-dimethylbenzoyl chloride, followed by nitration and cyclization. Another method involves the reaction of 2,3-dimethylbenzoyl chloride with 2-amino-5-nitrophenol, followed by cyclization. Both methods yield 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione with high purity and yield.
properties
IUPAC Name |
2-(2,3-dimethylphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-11-5-3-8-17(12(11)2)21-19(23)15-7-4-6-13-9-14(22(25)26)10-16(18(13)15)20(21)24/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGNSWNCXYVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)


![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)



![2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde](/img/structure/B5753325.png)